molecular formula C10H10N2O2 B15093185 3-Acetyl-7-Methoxy-6-azaindole

3-Acetyl-7-Methoxy-6-azaindole

Cat. No.: B15093185
M. Wt: 190.20 g/mol
InChI Key: VEZWGHVIFMKXIR-UHFFFAOYSA-N
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Description

3-Acetyl-7-Methoxy-6-azaindole: is a heterocyclic compound that belongs to the class of azaindoles Azaindoles are structurally similar to indoles but contain a nitrogen atom in the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetyl-7-Methoxy-6-azaindole typically involves the reaction of 2-fluoro-3-methylpyridine with arylaldehydes. The reaction conditions can vary, but a common method involves the use of alkali-amides as catalysts. For example, using lithium bis(trimethylsilyl)amide (LiN(SiMe3)2) can lead to the formation of 7-azaindolines, while potassium bis(trimethylsilyl)amide (KN(SiMe3)2) can yield 7-azaindoles .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate modifications to reaction conditions and equipment.

Chemical Reactions Analysis

Types of Reactions: 3-Acetyl-7-Methoxy-6-azaindole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different azaindoline derivatives.

    Substitution: It can undergo substitution reactions, particularly at the nitrogen atom or the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions can be facilitated by using halogenating agents or nucleophiles under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce azaindoline derivatives .

Scientific Research Applications

Chemistry: 3-Acetyl-7-Methoxy-6-azaindole is used as a building block in the synthesis of various heterocyclic compounds. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology: In biological research, this compound is studied for its potential as a kinase inhibitor. Kinase inhibitors are crucial in the treatment of various diseases, including cancer .

Medicine: The compound’s potential as a therapeutic agent is being explored, particularly in the development of anticancer drugs. Its ability to inhibit specific kinases makes it a promising candidate for targeted cancer therapies .

Industry: In the pharmaceutical industry, this compound is used in the development of new drugs. Its versatility in chemical reactions makes it a valuable intermediate in the synthesis of complex molecules .

Comparison with Similar Compounds

    7-Azaindole: Similar in structure but lacks the acetyl and methoxy groups.

    6-Azaindole: Another positional isomer with the nitrogen atom in a different position.

    3-Methyl-7-Methoxy-6-azaindole: Similar but with a methyl group instead of an acetyl group.

Uniqueness: 3-Acetyl-7-Methoxy-6-azaindole is unique due to the presence of both acetyl and methoxy groups, which can influence its chemical reactivity and biological activity. These functional groups can enhance its binding affinity to molecular targets and improve its pharmacokinetic properties .

Properties

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

1-(7-methoxy-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone

InChI

InChI=1S/C10H10N2O2/c1-6(13)8-5-12-9-7(8)3-4-11-10(9)14-2/h3-5,12H,1-2H3

InChI Key

VEZWGHVIFMKXIR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CNC2=C1C=CN=C2OC

Origin of Product

United States

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